An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-benzyl-azetidin-2-yl-acetic acid
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-benzyl-azetidin-2-yl-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-benzyl-azetidin-2-yl-acetic acid is a substituted amino acid derivative with potential applications in medicinal chemistry and drug development. Its unique four-membered azetidine ring, coupled with a bulky N-benzyl group and a flexible acetic acid side chain, results in a complex conformational landscape that dictates its biological activity and physicochemical properties. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this molecule, drawing upon established principles of stereochemistry and the study of analogous systems. We will explore the puckering of the azetidine ring, the rotational dynamics of the N-benzyl and acetic acid moieties, and the interplay between these structural features. Furthermore, this document outlines the key experimental and computational methodologies for the detailed characterization of 1-benzyl-azetidin-2-yl-acetic acid, offering a roadmap for researchers in the field.
Introduction: The Significance of Azetidine Scaffolds in Drug Discovery
Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their unique structural and biological properties. The strained four-membered ring can act as a rigid scaffold, influencing the spatial arrangement of substituents and thereby modulating interactions with biological targets. The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a valuable building block in the synthesis of novel therapeutic agents.[1] The N-benzylation of this core structure introduces a lipophilic group that can further influence receptor binding and cell permeability. The addition of an acetic acid side chain at the 2-position provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. Understanding the three-dimensional structure and conformational dynamics of 1-benzyl-azetidin-2-yl-acetic acid is therefore paramount for the rational design of new drugs based on this scaffold.
Molecular Structure and Key Features
The molecular structure of 1-benzyl-azetidin-2-yl-acetic acid is characterized by three key components that collectively define its conformational space:
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The Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom.
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The N-benzyl Group: A benzyl substituent attached to the nitrogen atom of the azetidine ring.
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The Acetic Acid Side Chain: An acetic acid moiety connected to the carbon atom at the 2-position of the azetidine ring.
The presence of a chiral center at the C2 position of the azetidine ring means that this molecule can exist as two enantiomers, (R)- and (S)-1-benzyl-azetidin-2-yl-acetic acid. The specific stereochemistry at this center will have a profound impact on the overall conformation and biological activity.
Conformational Analysis: A Tripartite Exploration
The overall conformation of 1-benzyl-azetidin-2-yl-acetic acid is determined by the interplay of three primary conformational variables: the puckering of the azetidine ring, the rotation around the N-CH₂ (benzyl) bond, and the rotation of the acetic acid side chain.
Puckering of the Azetidine Ring
Contrary to a planar representation, the azetidine ring is known to be puckered. Gas-phase electron diffraction studies of azetidine itself have revealed a non-planar structure with a dihedral angle of approximately 37°.[2][3] This puckering is a consequence of the balance between angle strain and torsional strain. The degree of puckering in substituted azetidines can be influenced by the nature and position of the substituents.
For 1-benzyl-azetidin-2-yl-acetic acid, two primary puckered conformations of the ring are conceivable, often described by a puckering amplitude and a phase angle. The substituents at the N1 and C2 positions can adopt either pseudo-axial or pseudo-equatorial orientations. The energetically preferred conformation will seek to minimize steric hindrance between the substituents. It is anticipated that the bulky N-benzyl and the acetic acid groups will preferentially occupy pseudo-equatorial positions to alleviate steric strain. However, electrostatic interactions, such as a potential charge-dipole interaction between the nitrogen and a substituent, can influence the puckering preference.[4]
Rotational Conformation of the N-benzyl Group
The rotation around the C-N single bond connecting the benzyl group to the azetidine ring is another critical conformational parameter. High-accuracy quantum chemical calculations on benzyl derivatives have shown that the barrier to rotation can be significant, on the order of 11-24 kcal/mol, depending on the nature of the system.[5] The orientation of the phenyl ring relative to the azetidine ring will be governed by steric and electronic interactions.
In the solid state, crystal structures of N-benzyl substituted heterocycles reveal a variety of conformations, indicating that packing forces can play a significant role.[6] In solution, a dynamic equilibrium between different rotamers is expected. The phenyl ring may position itself to minimize steric clashes with the azetidine ring and its substituents.
Conformation of the Acetic Acid Side Chain
The acetic acid side chain at the C2 position possesses two key rotatable bonds: the C2-C(acetic) bond and the C-O bond of the carboxylic acid group. The rotation around the C2-C(acetic) bond will determine the spatial orientation of the carboxyl group relative to the azetidine ring. The conformational preferences will be influenced by steric interactions with the N-benzyl group and the azetidine ring protons.
The carboxylic acid group itself has a preference for a syn conformation, where the O=C-O-H dihedral angle is close to 0°. However, the anti conformation (dihedral angle of ~180°) can also be populated, particularly in solution where intermolecular hydrogen bonding with the solvent can stabilize this arrangement.[7] The specific conformation adopted by the acetic acid side chain will be crucial for its ability to form hydrogen bonds with target proteins.
Methodologies for Structural and Conformational Elucidation
A combination of experimental and computational techniques is essential for a thorough understanding of the molecular structure and conformation of 1-benzyl-azetidin-2-yl-acetic acid.
Experimental Approaches
A definitive determination of the solid-state conformation can be achieved through single-crystal X-ray diffraction . This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the puckering of the azetidine ring and the relative orientations of the substituents.
In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for conformational analysis.
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¹H NMR: The chemical shifts and coupling constants of the azetidine ring protons are sensitive to the ring's pucker and the orientation of the substituents. The magnitude of the vicinal coupling constants (³J) can be used to estimate dihedral angles via the Karplus equation, providing insights into the ring's conformation.[8]
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Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can detect through-space interactions between protons that are close to each other, providing crucial information about the relative orientation of the benzyl group and the acetic acid side chain with respect to the azetidine ring.
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Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide information about the energy barriers between different conformers.[9]
Infrared (IR) spectroscopy can be used to probe the hydrogen bonding interactions of the carboxylic acid group.
Computational Modeling
In conjunction with experimental data, computational chemistry offers a powerful means to explore the conformational landscape of 1-benzyl-azetidin-2-yl-acetic acid.
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Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the geometries of different conformers and calculate their relative energies.[10] This allows for the prediction of the most stable conformations and the energy barriers for interconversion.
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Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, revealing the accessible conformations and the timescales of conformational changes.
The following table summarizes the key structural parameters that can be determined using these methodologies:
| Parameter | Experimental Method | Computational Method | Significance |
| Bond Lengths & Angles | X-ray Crystallography | DFT | Defines the basic molecular geometry. |
| Azetidine Ring Puckering | X-ray Crystallography, NMR (Coupling Constants) | DFT, MD | Determines the overall shape of the heterocyclic core. |
| N-benzyl Torsion Angle | X-ray Crystallography, NMR (NOE) | DFT, MD | Defines the orientation of the bulky aromatic substituent. |
| Acetic Acid Side Chain Torsion Angles | X-ray Crystallography, NMR (NOE) | DFT, MD | Dictates the positioning of the key hydrogen bonding group. |
| Inter-conformer Energy Barriers | Variable Temperature NMR | DFT | Quantifies the flexibility of the molecule. |
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of 1-benzyl-azetidin-2-yl-acetic acid.
Caption: Workflow for the comprehensive conformational analysis of 1-benzyl-azetidin-2-yl-acetic acid.
Conclusion
The molecular structure and conformation of 1-benzyl-azetidin-2-yl-acetic acid are governed by a delicate balance of steric and electronic effects arising from its constituent azetidine ring, N-benzyl group, and acetic acid side chain. A thorough understanding of this conformational landscape is critical for its application in drug design. This guide has outlined the key structural features and conformational degrees of freedom of this molecule and has provided a detailed roadmap for its characterization using a synergistic approach of experimental techniques, primarily X-ray crystallography and NMR spectroscopy, and computational modeling. The insights gained from such studies will be invaluable for the development of novel therapeutics based on this promising scaffold.
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